Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves heterocyclization reactions. One notable method is the protodeboronation of alkyl boronic esters using a radical approach. This process allows for the formation of the desired thiophene derivative. Additionally, a Matteson–CH₂–homologation step can be paired with protodeboronation to achieve a valuable but previously unknown transformation: formal anti-Markovnikov alkene hydromethylation . This synthetic route has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .

Molecular Structure Analysis

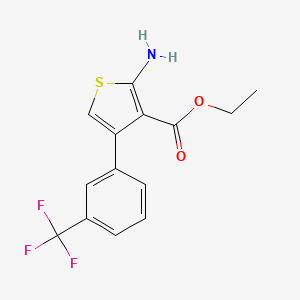

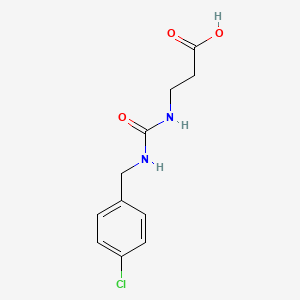

The molecular structure of Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate features a thiophene ring with an amino group at position 2, a trifluoromethyl group at position 3, and an ethyl ester at position 4. The arrangement of these substituents significantly influences its properties and reactivity .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. For instance, it may undergo nucleophilic substitution, cyclization, or condensation reactions. The specific reactions depend on the reaction conditions and the nature of the reactants. Further studies are needed to explore its reactivity in detail .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : The synthesis of ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate and related compounds has been extensively studied, with focus on methodologies and structural confirmation via NMR spectroscopy. For instance, Hromatka et al. (1974) detailed the synthesis of similar compounds, confirming their structures through NMR-spectroscopy (Hromatka, Binder, & Eichinger, 1974).

Structural Studies and Crystallography : Detailed structural studies, including X-ray diffraction, have been conducted to understand the molecular configuration of these compounds. For example, Menati et al. (2020) examined a new azo-Schiff base derivative, elucidating its structure through crystallography (Menati et al., 2020).

Biological Activities and Applications

Antimicrobial Properties : There's significant research into the antimicrobial properties of ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate derivatives. Spoorthy et al. (2021) synthesized a series of related compounds, evaluating their antimicrobial activity and performing docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Potential Anticancer and Antioxidant Activities : Research by Mabkhot et al. (2017) highlighted the potential of thiophene-containing compounds, including derivatives of ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate, in exhibiting anticancer, antibacterial, antiviral, and antioxidant activities (Mabkhot et al., 2017).

Chemical Properties and Applications

Chemical Reactivity and Derivatives Synthesis : The reactivity of this compound and its derivatives is an area of focus, particularly in the synthesis of biologically active and natural compounds. Prasad et al. (2017) described the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, emphasizing their significant biological properties (Prasad, Angothu, Latha, & Nagulu, 2017).

- luoromethylated thieno[3,4-b]thiophene derivatives, demonstrating significant alterations in optical and electrochemical properties due to these modifications (Deng, Wu, Cao, Zhang, Sun, & Marder, 2013).

Propiedades

IUPAC Name |

ethyl 2-amino-4-[3-(trifluoromethyl)phenyl]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZMELADLMEJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine](/img/structure/B3200583.png)

![4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B3200602.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B3200619.png)

![2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine](/img/structure/B3200642.png)